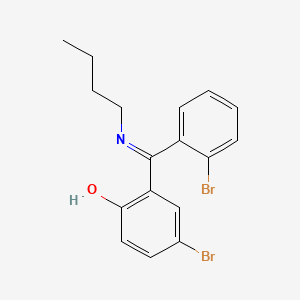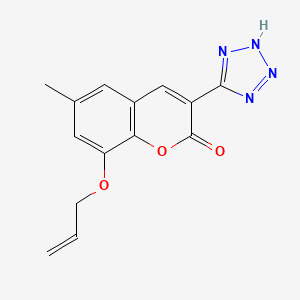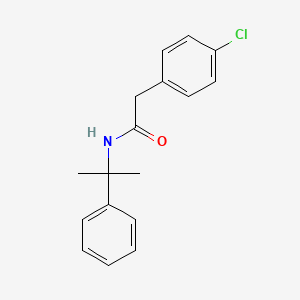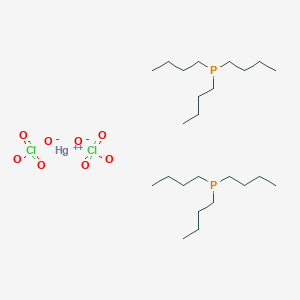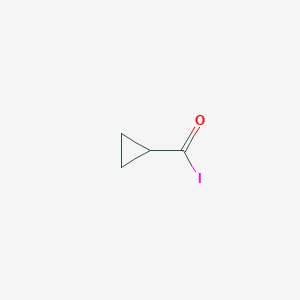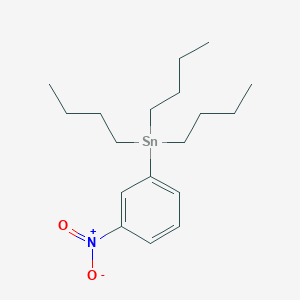
Stannane, tributyl(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tributyl(3-nitrophenyl)- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3-nitrophenyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(3-nitrophenyl)- typically involves the reaction of tributyltin hydride with 3-nitrophenyl halides under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or by irradiation with light .
Industrial Production Methods
Industrial production of organotin compounds like stannane, tributyl(3-nitrophenyl)- often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, tributyl(3-nitrophenyl)- undergoes various types of reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Common reagents used in reactions with stannane, tributyl(3-nitrophenyl)- include:
Radical Initiators: Azobisisobutyronitrile (AIBN), light irradiation.
Solvents: Organic solvents such as tetrahydrofuran (THF) and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the substrates involved. For example, in reduction reactions, the major products are typically the corresponding hydrocarbons .
Applications De Recherche Scientifique
Stannane, tributyl(3-nitrophenyl)- has several applications in scientific research, including:
Organic Synthesis: It is used as a radical reducing agent in various organic reactions.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Studies: It is used in the study of biological systems due to its ability to interact with biomolecules.
Mécanisme D'action
The mechanism of action of stannane, tributyl(3-nitrophenyl)- involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer and radical addition . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the 3-nitrophenyl group.
Triphenyltin Hydride: Contains phenyl groups instead of butyl groups.
Tributyltin Chloride: Contains a chloride group instead of the 3-nitrophenyl group.
Uniqueness
Stannane, tributyl(3-nitrophenyl)- is unique due to the presence of the 3-nitrophenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific organic synthesis applications where the nitrophenyl group plays a crucial role .
Propriétés
Numéro CAS |
79048-31-0 |
|---|---|
Formule moléculaire |
C18H31NO2Sn |
Poids moléculaire |
412.2 g/mol |
Nom IUPAC |
tributyl-(3-nitrophenyl)stannane |
InChI |
InChI=1S/C6H4NO2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |
Clé InChI |
BDZSZSWGXQZIFR-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



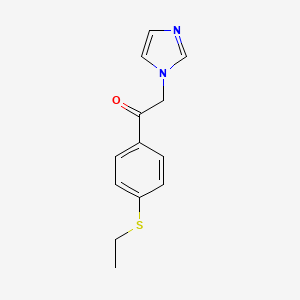
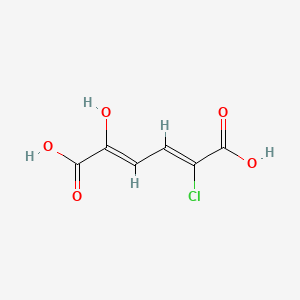
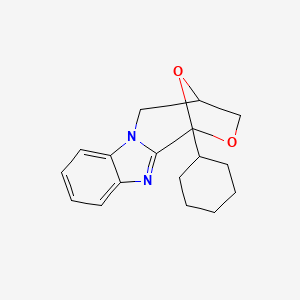
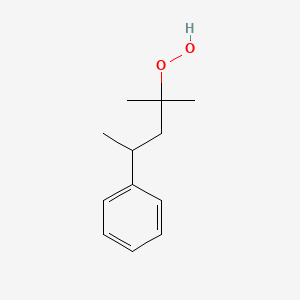
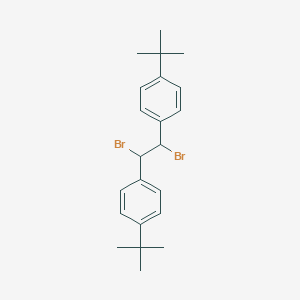

![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
